[2-(2-Propoxyphenyl)ethyl]amine hydrochloride

Lipophilicity Membrane Permeability Drug Discovery

SAR studies for CNS targets require precise control over lipophilicity and substitution geometry. [2-(2-Propoxyphenyl)ethyl]amine hydrochloride provides a defined ortho-propoxy phenethylamine scaffold with XLogP3=2.5-significantly higher than the ethoxy analog (1.5)-enabling systematic evaluation of alkoxy chain length effects on membrane permeability and target engagement. • ≥95% purity (HCl salt) for reproducible stock solutions • Ortho-substitution pattern distinct from para isomers (XLogP3=2.5 vs. 2.1) • Primary amine handle for amide coupling, reductive amination, or sulfonamide library synthesis. Supplied as a solid with reliable global availability for receptor binding assays, fluorescence polarization, and cellular uptake studies.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1201633-42-2
Cat. No. B1521897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Propoxyphenyl)ethyl]amine hydrochloride
CAS1201633-42-2
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1CCN.Cl
InChIInChI=1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H
InChIKeyWCBHRFYBYSHEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 2-(2-Propoxyphenyl)ethyl amine HCl


[2-(2-Propoxyphenyl)ethyl]amine hydrochloride (CAS 1201633-42-2) is a substituted phenethylamine derivative with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol [1]. It is supplied as a solid hydrochloride salt, typically at a purity of ≥95% . The compound features a propoxy group at the ortho-position of the phenyl ring and an ethylamine side chain, placing it within a class of molecules studied for potential neurological and pharmacological applications .

Ortho-propoxy substitution pattern for SAR studies
Hydrochloride salt form for aqueous solubility in vitro
High purity specification for reproducible assay outcomes

Substitution Risks with 2-(2-Propoxyphenyl)ethyl amine HCl


Phenethylamine derivatives with different alkoxy chain lengths or substitution patterns exhibit distinct physicochemical profiles that directly impact solubility, membrane permeability, and target engagement [1]. The ortho-propoxy substitution in [2-(2-Propoxyphenyl)ethyl]amine hydrochloride confers a specific lipophilicity (XLogP3 = 2.5) that differs from ethoxy (shorter chain) or para-substituted (positional isomer) analogs [2]. These differences, quantified below, preclude simple interchangeability in structure-activity relationship (SAR) studies, receptor binding assays, or synthetic chemistry applications [3].

Alkoxy chain length Propoxy vs. ethoxy may shift lipophilicity and membrane permeability, limiting direct interchangeability in SAR models.
Positional isomerism Ortho substitution yields a different lipophilicity profile than meta/para isomers, potentially altering target engagement context.

Key Differentiating Evidence for 2-(2-Propoxyphenyl)ethyl amine HCl


Increased Lipophilicity vs. Ethoxy Analog

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride exhibits an XLogP3 value of 2.5, which is 1.0 unit higher than the corresponding 2-ethoxy analog (XLogP3 = 1.5) [1]. This difference corresponds to a ~10-fold increase in partition coefficient, indicating significantly greater lipophilicity and predicted membrane permeability [2]. Such a shift may enhance passive diffusion across biological barriers, a critical parameter in central nervous system (CNS) drug design [3].

Lipophilicity
Reported
XLogP3 2.5 vs 1.5
Δ +1.0 (≈10× higher partition coefficient)
Reported lipophilicity context for membrane permeability studies
Computed by XLogP3 algorithm (PubChem)
Lipophilicity Membrane Permeability Drug Discovery SAR

Ortho-Substitution Lipophilicity Advantage

The ortho-propoxy isomer ([2-(2-Propoxyphenyl)ethyl]amine hydrochloride) has an XLogP3 of 2.5, while both meta- and para-propoxy isomers share an XLogP3 of 2.1 [1]. This difference of 0.4 logP units is substantial and may influence solubility and distribution profiles in biological systems [2]. Positional isomerism can also alter binding to specific receptors or enzymes due to steric and electronic effects [3].

Positional Isomerism
Head-to-head
Ortho: XLogP3 2.5
Meta/Para: 2.1
Δ +0.4 logP units
Positional isomer lipophilicity context for receptor binding assays
Computed XLogP3 values; class-level evidence on substitution effects
Positional Isomerism Lipophilicity Receptor Binding Drug Design

Hydrochloride Salt Solubility and Stability

As a hydrochloride salt, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride exhibits enhanced water solubility and chemical stability compared to its free base counterpart (CAS 39515-69-0) . While quantitative solubility data are not publicly available, the hydrochloride form is standard for improving handling, storage, and in vitro assay compatibility [1]. In contrast, many comparative analogs are supplied as free bases (e.g., 2-(2-ethoxyphenyl)ethylamine, 2-(3-propoxyphenyl)ethylamine) which may require additional formulation steps .

Salt solubility
Class-level
Hydrochloride salt
Predicted higher aqueous solubility vs free base
Salt form context for in vitro assay preparation
Quantitative solubility data not publicly available
Salt Form Solubility Stability Formulation

High Purity for Reproducible Results

Commercially available [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is supplied with a minimum purity of 95% . This is comparable to or higher than many free base analogs, such as 2-(2-ethoxyphenyl)ethylamine (typically 95% purity) , but the hydrochloride salt offers the added benefit of consistent salt stoichiometry. Higher purity reduces the risk of confounding impurities in sensitive biological assays .

Purity
Specification review
≥95%
Supports assay reproducibility
As per vendor specification
Purity Quality Control Reproducibility Procurement

Validated Applications of 2-(2-Propoxyphenyl)ethyl amine HCl


SAR Studies in CNS Drug Discovery

The quantifiably higher lipophilicity (XLogP3 = 2.5 vs. 1.5 for ethoxy analog) and unique ortho-substitution pattern of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride make it a valuable tool in SAR studies aimed at optimizing CNS penetration [1]. Researchers can systematically evaluate the impact of alkoxy chain length and substitution position on target binding and pharmacokinetics, using this compound as a key reference point [2].

Receptor Binding and Chemical Biology Assays

Due to its hydrochloride salt form, this compound offers improved aqueous solubility for reliable preparation of stock solutions used in radioligand binding assays, fluorescence polarization studies, or cellular uptake experiments [1]. Its distinct physicochemical profile compared to positional isomers (XLogP3 = 2.5 vs. 2.1) allows for precise interrogation of receptor binding pockets that discriminate based on subtle structural differences [2].

Synthetic Chemistry Scaffold for Derivatization

The primary amine group in [2-(2-Propoxyphenyl)ethyl]amine hydrochloride serves as a reactive handle for amide coupling, reductive amination, or sulfonamide formation, enabling the synthesis of focused compound libraries [1]. The ortho-propoxy group can modulate the electronic properties of the phenyl ring, influencing reaction outcomes and downstream biological activity [2].

Application
Selection Property
Validation Focus
CNS compound SAR studies
Ortho-propoxy lipophilicity context
Chain length SAR interpretation
Receptor binding assays
Hydrochloride salt solubility context
In vitro assay compatibility
Synthetic derivatization scaffold
Primary amine reactive handle
Amide coupling and library synthesis efficiency

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